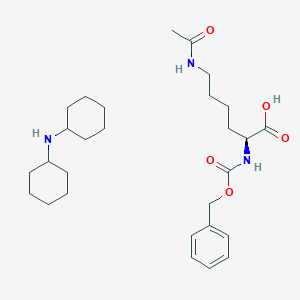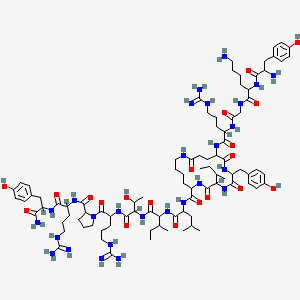
Anantin (linear sequence) Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anantin (linear sequence) Trifluoroacetate is a decapeptide, a type of protein that is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . It has a linear sequence and is often used for pharmaceutical testing . The sequence of this peptide is H-Gly-Phe-Ile-Gly-Trp-Gly-Asn-Asp-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe-OH trifluoroacetate salt .
Molecular Structure Analysis
Anantin (linear sequence) Trifluoroacetate is a lasso peptide, a class of ribosomally synthesized and posttranslationally modified peptides (RiPPs). Lasso peptides possess remarkable thermal and proteolytic stability and various biological activities . The molecular structure of Anantin (linear sequence) Trifluoroacetate is complex, with a linear sequence of amino acids that form a unique lasso structure .Applications De Recherche Scientifique
Enhancing Mass Spectrometry Sensitivity
Trifluoroacetic acid (TFA), commonly used in liquid chromatography and mass spectrometry (LC/MS), demonstrates improved separation efficiency and lowered detection limits when combined with supercharging agents. This combination effectively rescues ionization suppression typically observed with TFA, showcasing its utility in enhancing the sensitivity of LC/MS for peptides and proteins (Nshanian et al., 2017).
Facilitating Organic Synthesis
TFA has been pivotal in various chemical transformations, including rearrangements, deprotections, oxidations, reductions, and hydroarylations. Its role as a solvent, catalyst, and reagent in organic synthesis highlights its versatility and importance in facilitating diverse chemical reactions, contributing significantly to pharmaceutical and agrochemical research (López & Salazar, 2013).
Advancements in Nanotechnology
The development of water-dispersible, ligand-free, upconverting lanthanide-doped nanoparticles through the thermal decomposition of metal trifluoroacetates marks a significant advancement in nanotechnology. This method not only simplifies the production process but also enhances the luminescence properties of the nanoparticles, opening new avenues in biofunctionalization and drug delivery applications (Bogdan et al., 2011).
Photocatalytic Activity Enhancement
Research indicates that trifluoroacetic acid plays a crucial role in enhancing the photocatalytic activity of F-doped TiO2. Its use in the synthesis process significantly alters the material's morphology, crystal structure, and surface chemical state, leading to improved photocatalytic performance. This underscores the potential of TFA in the development of more efficient photocatalytic materials for environmental remediation (Samsudin et al., 2016).
Environmental Applications
The oxidative destruction of perfluorooctane sulfonate using boron-doped diamond film electrodes demonstrates TFA's environmental application. This process results in the breakdown of persistent pollutants into less harmful compounds, such as sulfate, fluoride, and trifluoroacetic acid, highlighting the potential of TFA-based techniques in water treatment and pollution control (Carter & Farrell, 2008).
Propriétés
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(5S,8S,14S,20S,23S)-20-(2-amino-2-oxoethyl)-5-benzyl-8-[(2S)-butan-2-yl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,25-octaoxo-1,4,7,10,13,16,19,22-octazacyclopentacosane-23-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H111N21O24.C2HF3O2/c1-5-48(3)77-88(132)98-45-75(120)101-62(34-54-39-93-58-25-17-16-24-57(54)58)80(124)96-43-73(118)103-64(36-69(91)114)84(128)106-65(37-70(115)94-41-71(116)100-60(86(130)110-77)31-51-20-12-8-13-21-51)87(131)111-78(49(4)6-2)89(133)107-59(30-50-18-10-7-11-19-50)79(123)95-42-72(117)102-63(35-55-40-92-47-99-55)83(127)105-61(32-53-26-28-56(113)29-27-53)82(126)109-68(46-112)81(125)97-44-74(119)104-66(38-76(121)122)85(129)108-67(90(134)135)33-52-22-14-9-15-23-52;3-2(4,5)1(6)7/h7-29,39-40,47-49,59-68,77-78,93,112-113H,5-6,30-38,41-46H2,1-4H3,(H2,91,114)(H,92,99)(H,94,115)(H,95,123)(H,96,124)(H,97,125)(H,98,132)(H,100,116)(H,101,120)(H,102,117)(H,103,118)(H,104,119)(H,105,127)(H,106,128)(H,107,133)(H,108,129)(H,109,126)(H,110,130)(H,111,131)(H,121,122)(H,134,135);(H,6,7)/t48-,49-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,77-,78-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIYFVCHHKMKRL-IGDLCCEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H112F3N21O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1985.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(1)Gly-Phe-Ile-Gly-Trp-Gly-Asn-Asp(1)-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe-OH.TFA | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

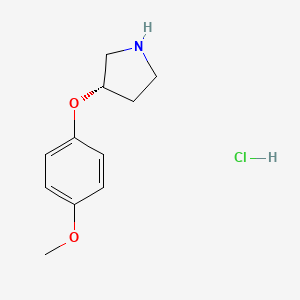
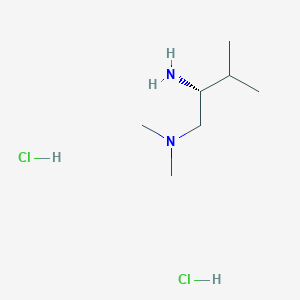
![3-amino-1-[5,6-dihydro-5,6-d2-3-(trifluoromethyl)-1,2,4-triazolo[4,3-alpha]pyrazin-7(8H)-yl-5,6-d2]-4-(2,4,5-trifluorophenyl)-1-butanone,monohydrochloride](/img/structure/B1496279.png)
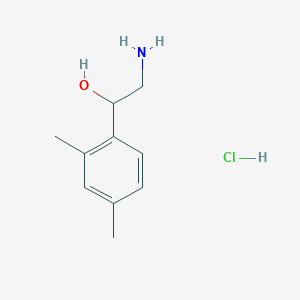
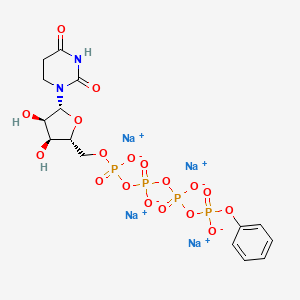
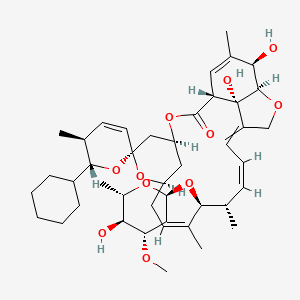
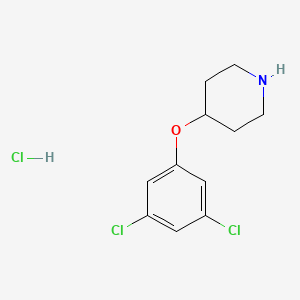
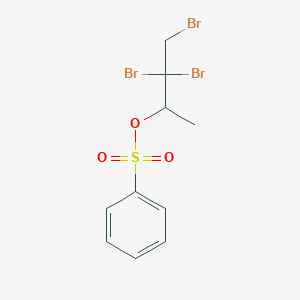
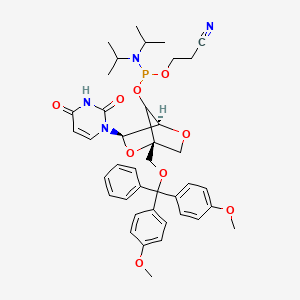
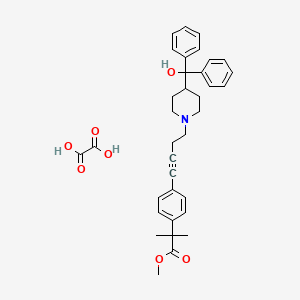
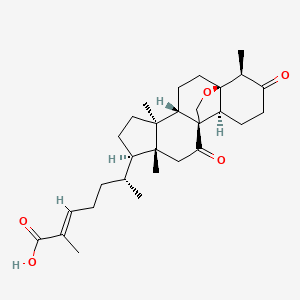
![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B1496306.png)
